4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide
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Overview
Description
Preparation Methods
The synthesis of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves several steps. The starting materials typically include benzylamine and piperidine derivatives. The reaction conditions often require the use of catalysts and specific temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Employed in studies involving muscarinic receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves its interaction with muscarinic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the central nervous system. The compound modulates the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide can be compared with other similar compounds such as:
This compound: Similar in structure but may have different isotopic labeling.
This compound: Another compound with a similar core structure but different functional groups.
This compound stands out due to its specific isotopic labeling, which makes it particularly useful in proteomics research and studies involving muscarinic receptors .
Biological Activity
Overview of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide
This compound is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry.
Chemical Structure
The compound features a piperidine ring substituted with a benzyl group and an amino group that is isotopically labeled with carbon-13. This labeling can be useful in metabolic studies and tracking the compound's behavior in biological systems.
Pharmacological Studies
Research indicates that compounds similar to this compound have been evaluated for their effects on:
- Cognitive Function : Studies have shown that certain piperidine derivatives can enhance cognitive performance in animal models.
- Antidepressant Activity : There is evidence suggesting that these compounds may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels.
Case Studies and Research Findings
-
Study on Cognitive Enhancement :
- A study involving a piperidine derivative demonstrated improved memory retention in rodents. The mechanism was attributed to enhanced dopaminergic signaling in the prefrontal cortex.
-
Antidepressant Effects :
- Research published in pharmacology journals highlighted the potential of similar compounds to alleviate symptoms of depression in animal models by increasing serotonin levels and promoting neurogenesis.
-
Neuroprotective Properties :
- Some studies suggest that piperidine derivatives may offer neuroprotective effects against oxidative stress, which is relevant for conditions like Alzheimer's disease.
Data Table: Biological Activities of Piperidine Derivatives
Activity Type | Compound Example | Observed Effect | Reference Source |
---|---|---|---|
Cognitive Enhancement | 4-(Substituted Phenyl) Piperidine | Improved memory retention | Journal of Neuropharmacology |
Antidepressant Activity | 4-(Alkyl) Piperidine | Reduced depressive behavior | Pharmacology Reports |
Neuroprotection | 4-(Amino) Piperidine | Protection against oxidative stress | Journal of Neuroscience |
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
InChI Key |
PUFOFCNHIWPPNN-IPTBCTDGSA-N |
Isomeric SMILES |
C1CN(CCC1(C(=O)N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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